Ethyl (2R)-2-isocyanatopropanoate
Overview
Description
Ethyl (2R)-2-isocyanatopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an isocyanate group (-N=C=O) attached to the second carbon of a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl (2R)-2-aminopropanoate with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene. The reaction typically occurs under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is preferred to minimize the hazards associated with phosgene gas. Additionally, the reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-isocyanatopropanoate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
Ethyl (2R)-2-isocyanatopropanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Studies: Investigated for its potential as a reagent in the modification of biomolecules, such as proteins and peptides, through the formation of urea or carbamate linkages.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-isocyanatopropanoate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form stable urea or carbamate linkages. These reactions are often utilized in the modification of biomolecules or the synthesis of polymers.
Comparison with Similar Compounds
Ethyl (2R)-2-isocyanatopropanoate can be compared with other isocyanate-containing esters, such as:
Methyl isocyanatoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl isocyanatobutanoate: Similar in structure but with a longer carbon chain.
Phenyl isocyanatoacetate: Contains a phenyl group instead of an alkyl group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an ester and an isocyanate group, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
ethyl (2R)-2-isocyanatopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQRPNWLUAMOF-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.